molecular formula C13H14F2N4O B6897139 1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea

1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea

Cat. No.: B6897139
M. Wt: 280.27 g/mol
InChI Key: WRNZPFBNDDJREA-UHFFFAOYSA-N
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Description

1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, an ethyl linkage, and a pyrazolyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-difluoroacetophenone with ethylamine to form 1-(3,4-difluorophenyl)ethylamine.

    Urea Formation: The intermediate is then reacted with 1-methylpyrazole-4-carbonyl chloride in the presence of a base such as triethylamine to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the pyrazolyl urea moiety contributes to its overall stability and activity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)ethanol: Shares the difluorophenyl group but differs in the functional group attached to the ethyl linkage.

    4-[2-(3,4-Difluorophenyl)ethyl]-4-propyl-1,1′-bi(cyclohexyl): Contains a similar difluorophenyl group but has a more complex cyclohexyl structure.

Uniqueness

1-[1-(3,4-Difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[1-(3,4-difluorophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4O/c1-8(9-3-4-11(14)12(15)5-9)17-13(20)18-10-6-16-19(2)7-10/h3-8H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNZPFBNDDJREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NC(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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